molecular formula C8H8Cl2N2 B171052 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline CAS No. 1127-85-1

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Cat. No. B171052
CAS RN: 1127-85-1
M. Wt: 203.07 g/mol
InChI Key: KBAXPKVNVXMVKV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the empirical formula C8H8Cl2N2 . It is a solid substance . This compound belongs to the class of organic compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline can be represented by the SMILES string Clc1nc(Cl)c2CCCCc2n1 . The InChI representation is 1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 .


Physical And Chemical Properties Analysis

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a solid substance . Its molecular weight is 203.07 . The compound does not have a specified flash point .

Scientific Research Applications

Antimalarial Activity

One notable application of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline derivatives is in the development of antimalarial agents. A study by Ommeh et al. (2004) found that certain 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives, including 2,4-diamino-5,6,7,8-tetrahydroquinazolines, showed significant activity against the malaria-causing parasite Plasmodium falciparum (Ommeh et al., 2004).

Antitumor and Antiparasitic Properties

Gangjee et al. (1995) explored 2,4-diaminotetrahydroquinazolines as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, with potential applications as antitumor agents. They identified compounds with potent inhibitory activity against T. gondii and antitumor properties (Gangjee et al., 1995).

Development of Sigma-1 Receptor Antagonists

Lan et al. (2016) reported the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 receptor antagonists for pain treatment. These compounds demonstrated promising anti-nociceptive effects in animal models (Lan et al., 2016).

Synthesis Methods and Structural Studies

Several studies have been conducted on the synthesis and structural characterization of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline derivatives. For instance, Lee et al. (2006) described a method for synthesizing 2,4-dichloroquinolines and 2,4-dichloroquinazolines, highlighting their potential in various chemical applications (Lee et al., 2006).

Potential in Treating Viral Infections

A recent study by Krysantieva et al. (2023) synthesized a novel 1,2,3,4-tetrahydroquinazoline derivative with potential activity against SARS-CoV-2 proteins, indicating a promising avenue for antiviral drug development (Krysantieva et al., 2023).

Antibacterial Applications

Hassan et al. (2012) focused on synthesizing tetrachloroquinazolin-2,4-dione derivatives, evaluating their antibacterial activity against various bacterial strains, suggesting potential applications in antibacterial therapies (Hassan et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAXPKVNVXMVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504065
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

CAS RN

1127-85-1
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
YS Shim, Y Lee, HJ Wang, J Tae, J Park… - Bulletin of the …, 2023 - Wiley Online Library
A novel series of 4‐arylthio‐ or 4‐arylsulfonyl‐substituted 2‐amino‐5,6,7,8‐tetrahydroquiazolines was synthesized and evaluated for serotonin receptor subtype 6 (5‐HT 6 R) …
Number of citations: 2 onlinelibrary.wiley.com
N Zaveri - 1994 - search.proquest.com
Classical and nonclassical 5, 6, 7, 8-tetrahydroquinazolines were designed and synthesized as antifolates, particularly, as inhibitors of folate-requiring enzymes, dihydrofolate reductase …
Number of citations: 2 search.proquest.com
JA Ortega, JM Arencibia, E Minniti… - Journal of medicinal …, 2020 - ACS Publications
We disclose a novel class of 6-amino-tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target of anticancer drugs. In contrast to topoII-targeted …
Number of citations: 16 pubs.acs.org
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 178 pubs.acs.org
Y Fang, L Xiong, J Hu, S Zhang, S Xie, L Tu, Y Wan… - Bioorganic …, 2019 - Elsevier
A novel series of fused pyrimidine derivatives were designed, synthesized and evaluated as GPR119 agonists. Among them, cyclohexene fused compounds (tetrahydroquinazolines) …
Number of citations: 8 www.sciencedirect.com
B Huang, T Ginex, FJ Luque, X Jiang… - Journal of Medicinal …, 2021 - ACS Publications
Two series of new pyridyl-bearing fused bicyclic analogues designed to target the dual-tolerant regions of the non-nucleoside reverse transcriptase inhibitor (NNRTI)-binding pocket …
Number of citations: 10 pubs.acs.org
D Kang, H Zhang, Z Wang, T Zhao… - Journal of medicinal …, 2019 - ACS Publications
To address drug resistance to HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of novel diarylpyrimidine (DAPY) derivatives targeting “tolerant region I” and “…
Number of citations: 72 pubs.acs.org
TD Ashton, A Ngo, P Favuzza, HE Bullen… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating disease caused by Plasmodium parasites. Emerging resistance against current antimalarial therapeutics has engendered the need to develop antimalarials …
Number of citations: 7 www.sciencedirect.com
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org
TF Chou, K Li, BE Nordin, P Porubsky… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
2. Materials and Methods Chemicals used in this study were MG132 (Enzo Life Sciences), and staurosporine (LC Laboratories), cycloheximide (EMD Bioscience) and bortezomib (LC …
Number of citations: 7 www.ncbi.nlm.nih.gov

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